N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid is a complex organic compound with significant biochemical and pharmaceutical relevance This compound is characterized by its intricate structure, which includes an imidazole ring, a ribose sugar, and a butanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ribose Sugar: The ribose sugar is typically introduced through a glycosylation reaction, which requires the presence of a suitable glycosyl donor and an acid catalyst.
Coupling with Butanedioic Acid: The final step involves the coupling of the imidazole-ribose intermediate with butanedioic acid, which can be facilitated by activating agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the ribose moiety.
Reduction: Reduction reactions can target the imidazole ring or the carboxyl groups of the butanedioic acid.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phosphonooxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Signal Transduction: Participates in cellular signaling processes.
Medicine
Drug Development: Potential use in the development of antiviral and anticancer drugs.
Diagnostics: Used in the development of diagnostic assays for various diseases.
Industry
Biotechnology: Utilized in the production of biopharmaceuticals.
Agriculture: Potential use as a growth regulator or pesticide.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Modulation: Interacts with receptors or signaling proteins, altering their activity and downstream effects.
Gene Expression: Influences the expression of specific genes by interacting with transcription factors or regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Shares the ribose and phosphate groups but differs in the nucleotide base.
Nicotinamide Adenine Dinucleotide (NAD): Contains a similar ribose-phosphate structure but has a different functional group.
Uniqueness
Structural Complexity: The combination of an imidazole ring, ribose sugar, and butanedioic acid is unique.
Functional Versatility: The compound’s ability to participate in diverse biochemical reactions sets it apart from similar molecules.
Properties
IUPAC Name |
2-[[5-amino-1-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGHJTUZRHGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N4O12P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863082 |
Source
|
Record name | N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.